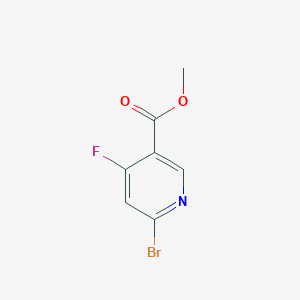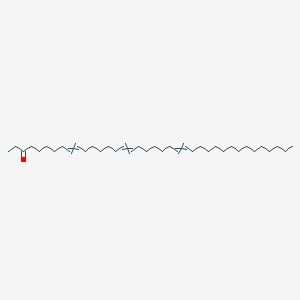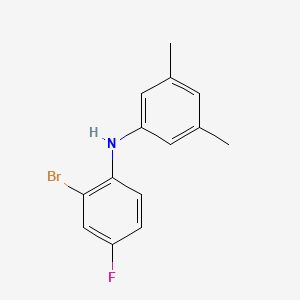
N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to an aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Alteration of Cellular Processes: Affecting cellular functions and processes.
相似化合物的比较
Similar Compounds
- N-(2-bromo-4-fluorophenyl)acetamide
- N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
- 2-bromo-4-fluorophenol
Uniqueness
N-(2-bromo-4-fluorophenyl)-3,5-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with methyl groups, makes it a versatile compound for various applications.
属性
分子式 |
C14H13BrFN |
|---|---|
分子量 |
294.16 g/mol |
IUPAC 名称 |
2-bromo-N-(3,5-dimethylphenyl)-4-fluoroaniline |
InChI |
InChI=1S/C14H13BrFN/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(16)8-13(14)15/h3-8,17H,1-2H3 |
InChI 键 |
IKECTLYMGMOJQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC2=C(C=C(C=C2)F)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


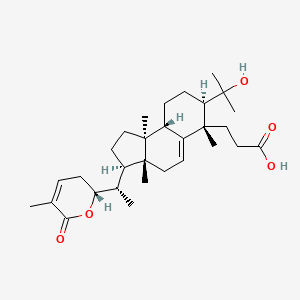
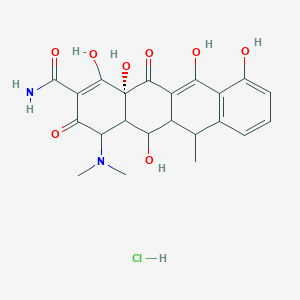
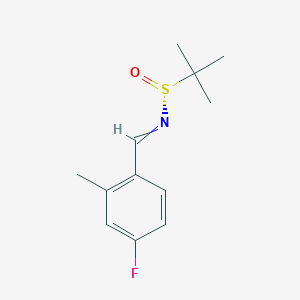
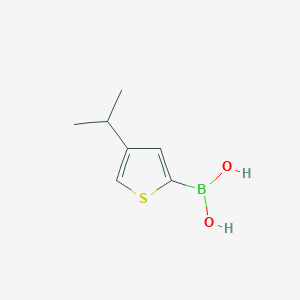
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
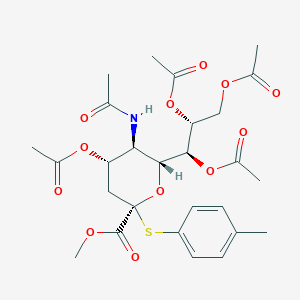
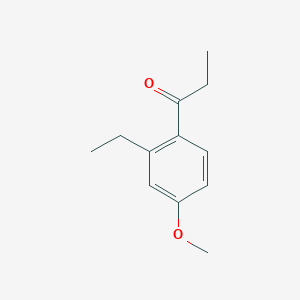
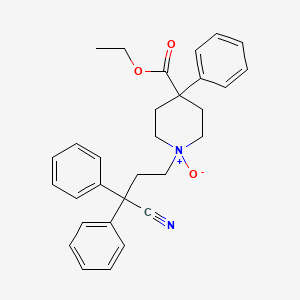
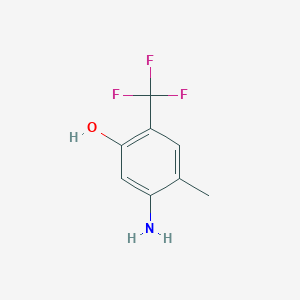
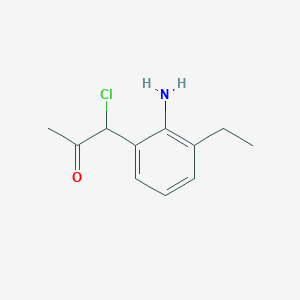
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
